Oleuropeinic acid

描述

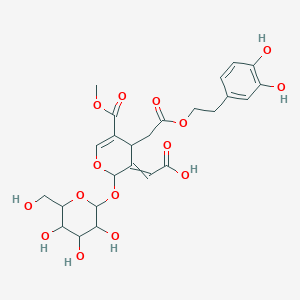

The compound 2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid is a complex polycyclic molecule featuring:

- A 4H-pyran core substituted with a methoxycarbonyl group.

- An acetic acid side chain conjugated to the pyran ring.

- A 3,4-dihydroxyphenyl ethoxy moiety linked via an oxoethyl group.

- A glycosidic bond to a trihydroxyoxane (likely a glucose derivative).

属性

CAS 编号 |

96382-90-0 |

|---|---|

分子式 |

C25H30O15 |

分子量 |

570.5 g/mol |

IUPAC 名称 |

(2E)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid |

InChI |

InChI=1S/C25H30O15/c1-36-23(35)14-10-38-24(40-25-22(34)21(33)20(32)17(9-26)39-25)13(7-18(29)30)12(14)8-19(31)37-5-4-11-2-3-15(27)16(28)6-11/h2-3,6-7,10,12,17,20-22,24-28,32-34H,4-5,8-9H2,1H3,(H,29,30)/b13-7+/t12?,17-,20-,21+,22-,24?,25+/m1/s1 |

InChI 键 |

XJDJODWHDUVAGF-HITGIGKYSA-N |

规范 SMILES |

COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

产品来源 |

United States |

作用机制

Target of Action

Mode of Action

The mode of action of flavonoids can vary widely depending on their specific structure and the cellular context. They can interact with a variety of targets, including enzymes, receptors, and signaling molecules, leading to changes in cellular function

Biochemical Pathways

Flavonoids can influence numerous biochemical pathways. They are known for their antioxidant activity, ability to modulate cell signaling, and potential to interact with various enzymes and receptors

Pharmacokinetics

The pharmacokinetics of flavonoids can be complex, influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact a compound’s bioavailability

Result of Action

The cellular and molecular effects of flavonoids can be diverse, ranging from antioxidant activity to modulation of cell signaling and potential interactions with various enzymes and receptors

Action Environment

Environmental factors can influence the action, efficacy, and stability of flavonoids. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets

生物活性

The compound 2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of phenolic compounds characterized by multiple hydroxyl groups and ether linkages. Its structure suggests potential interactions with various biological targets due to the presence of the 3,4-dihydroxyphenyl moiety and the trihydroxymethyl oxane derivative.

Antioxidant Properties

Phenolic compounds are known for their antioxidant activities. The presence of multiple hydroxyl groups in this compound likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress. Research indicates that similar compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Compounds with similar structures have been shown to possess activity against both Gram-positive and Gram-negative bacteria. For instance, oleuropein, a related phenolic compound, has demonstrated significant antimicrobial effects, indicating that the target compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of phenolic compounds is well-documented. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation. Case studies have shown that related compounds can significantly decrease inflammation markers in vitro and in vivo models .

Anticancer Activity

Research into structurally similar compounds indicates potential anticancer effects. For example, compounds featuring the dihydroxyphenyl structure have been shown to inhibit cancer cell proliferation in various cancer types including lung and colon cancers . The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.

Pharmacological Studies

A table summarizing key findings from recent studies on the biological activity of related compounds is presented below:

Case Studies

- Antimicrobial Efficacy : A study on oleuropein showed a significant reduction in bacterial load in infected models, suggesting that analogs of 2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid could exhibit similar effects.

- Anti-inflammatory Response : In vitro experiments demonstrated that phenolic compounds can significantly reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS.

- Cancer Cell Proliferation : Research involving derivatives of dihydroxyphenol showed a dose-dependent inhibition of cell viability in A549 lung cancer cells.

科学研究应用

Structural Characteristics

This compound features multiple functional groups, including:

- Dihydroxyphenyl moiety that may contribute to antioxidant properties.

- Methoxycarbonyl and trihydroxy groups which are often associated with enhanced solubility and bioactivity.

- A pyran ring structure that is common in many biologically active compounds.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antioxidant Activity : The presence of phenolic groups suggests potential antioxidant effects, which can mitigate oxidative stress in biological systems. Studies have shown that derivatives of dihydroxyphenyl compounds can scavenge free radicals effectively .

- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory properties in vitro and in vivo. This could be relevant for treating conditions like arthritis or other inflammatory diseases .

Natural Product Chemistry

The compound is related to natural products derived from plants, particularly those in the Oleaceae family. Its biosynthesis may involve enzymatic pathways similar to those found in oleuropein metabolism, indicating a potential role in plant defense mechanisms against herbivores .

Biochemical Studies

The compound can serve as a substrate or inhibitor in enzyme studies. For instance:

- Enzyme Inhibition : It may inhibit specific glycosidases or other enzymes involved in carbohydrate metabolism, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of related compounds derived from olive extracts. These compounds demonstrated significant free radical scavenging activity and protective effects against oxidative damage in cellular models. The results suggest that the compound could enhance the oxidative stability of formulations used in dietary supplements or cosmetics .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving animal models of inflammation, derivatives of this compound were administered to assess their impact on inflammatory markers. The results indicated a marked reduction in pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent .

相似化合物的比较

Structural Analog 1: 3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,4-dihydro-2H-chromene-2-carboxylic Acid

Key Features :

- Chromene core (structurally similar to pyran).

- 4-Hydroxyphenyl and 4-methoxyphenyl substituents.

- Carboxylic acid terminus.

Comparison :

- Bioactivity: The chromene derivative lacks glycosylation but shares phenolic and carboxylic acid groups, which may confer moderate antioxidant properties .

- Physical Properties : Higher melting point (133–135°C) compared to glycosylated compounds, likely due to reduced solubility .

- Synthetic Yield : 79% yield suggests efficient synthesis, whereas glycosylation in the target compound may complicate its preparation .

Structural Analog 2: 2-[3-Formyl-5-(methoxycarbonyl)-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic Acid

Key Features :

- Dihydropyran core with methoxycarbonyl and formyl groups.

- Acetic acid side chain.

Comparison :

- Reactivity : The formyl group increases electrophilicity, contrasting with the target compound’s dihydroxyphenyl group, which enhances hydrogen-bonding capacity .

- Lipophilicity : The absence of polar glycosyl or catechol groups likely results in higher XLogP3 (estimated >2) compared to the hydrophilic target compound .

Structural Analog 3: Dehydroacetic Acid (DHA)

Key Features :

- 2H-pyran-2,4(3H)-dione core.

- Acetyl and methyl substituents.

Comparison :

Structural Analog 4: Rhodanine Derivative (C24H21N3O4S2)

Key Features :

- Thiazolidinone core with sulfanylidene and phenylpyrazole groups.

- Acetic acid terminus.

Comparison :

- Bioactivity: The sulfur-containing thiazolidinone may exhibit antimicrobial or antidiabetic activity, distinct from the target’s likely antioxidant profile .

- Molecular Weight : Higher molecular weight (479.6 g/mol) and lipophilicity (XLogP3 = 4.9) suggest better membrane permeability than the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Glycosylation: The target compound’s glycosyl group enhances water solubility and bioavailability compared to non-glycosylated analogs like the chromene derivative .

- Catechol Group: The 3,4-dihydroxyphenyl moiety likely confers superior antioxidant activity over compounds lacking phenolic hydroxyls (e.g., DHA) .

- Methoxycarbonyl vs. Formyl : The methoxycarbonyl group in the target compound may improve metabolic stability compared to the reactive formyl group in Analog 2 .

常见问题

Q. Table 1. Key Stability Parameters

| Condition | Degradation Pathway | Half-Life (25°C) | Stabilization Strategy |

|---|---|---|---|

| pH 7.4, 37°C | Catechol oxidation | 48 h | 0.1% ascorbic acid |

| UV light (254 nm) | Pyran ring cleavage | 12 h | Amber glass, N₂ atmosphere |

Q. Table 2. Computational Parameters for DFT Studies

| Functional | Basis Set | Solvent Model | Software | Key Outputs |

|---|---|---|---|---|

| B3LYP | 6-31G* | PCM (water) | Gaussian 16 | HOMO-LUMO gaps, NMR shifts |

| M06-2X | def2-TZVP | SMD (DMSO) | ORCA 5.0 | Transition state geometries |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。